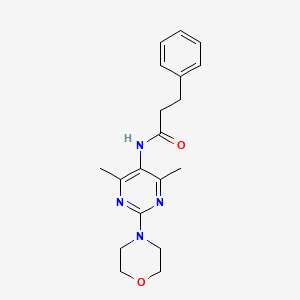

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-18(22-17(24)9-8-16-6-4-3-5-7-16)15(2)21-19(20-14)23-10-12-25-13-11-23/h3-7H,8-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRARFFCVASZRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a morpholinopyrimidine ring and a phenylpropanamide moiety. Its molecular formula is , with a molecular weight of approximately 302.39 g/mol. The presence of the morpholine ring is significant as it often contributes to the biological activity of compounds by enhancing solubility and bioavailability.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily targeting specific enzymes or receptors involved in cellular signaling pathways.

- Farnesyltransferase Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways associated with cancer progression .

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly the S phase. This leads to mitochondrial dysfunction and activation of apoptotic pathways .

- Modulation of Apoptotic Proteins : The compound may alter the expression levels of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, thereby promoting apoptosis in cancerous cells .

Biological Activity Data

The following table summarizes the biological activity data for this compound and its analogs against various cancer cell lines:

| Cell Line | IC50 (μM) | Inhibition Rate (30 μM) |

|---|---|---|

| A549 | 8.99 | 100% |

| HepG2 | 6.92 | 99.98% |

| DU145 | 7.89 | 99.93% |

| MCF7 | 8.26 | 100% |

This data illustrates that the compound exhibits potent anti-tumor activity across multiple cancer cell lines, outperforming some standard chemotherapeutic agents like Sunitinib .

Case Studies and Research Findings

Several studies have highlighted the promising biological activity of similar compounds:

- Antitumor Activity : A study demonstrated that related compounds induced significant apoptosis in HepG2 liver cancer cells by disrupting mitochondrial function and activating caspases . The mechanism involved cell cycle arrest at the S phase and modulation of apoptotic protein levels.

- Structure-Activity Relationship (SAR) : Ongoing research focuses on optimizing the structure of this compound to enhance its efficacy and selectivity against cancer cells while minimizing side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Derivatives

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()

- Core Structure : Pyrimidine with morpholine and sulfonamide substituents.

- Key Differences :

- Implications : Sulfonamide groups () are acidic and promote protein binding via hydrogen bonds, while the target’s propanamide group offers less acidity but similar hydrophobic interactions .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

Amide-Containing Compounds

N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (Compound 32, )

- Core Structure : Phenethylamide with 3-phenylpropanamide.

- Implications : The target’s pyrimidine core may confer better metabolic stability compared to Compound 32’s simpler aromatic system.

Morpholine-Containing Compounds

(R/S)-N-[(Poly-substituted diphenylhexan-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()

- Core Structure : Complex peptide-like backbone with morpholine-related tetrahydro pyrimidinyl groups.

- Key Differences :

Data Table: Structural and Functional Comparison

*Estimated based on structural analysis.

Research Findings and Implications

- Synthesis Efficiency : High yields in amide coupling (e.g., 89% for Compound 32, ) suggest scalable routes for the target’s propanamide group .

- Solubility vs. Lipophilicity : Morpholine (target, ) enhances solubility, while methyl groups (target) and bromine () balance lipophilicity for membrane penetration .

- Functional Group Trade-offs : Sulfonamides () offer stronger hydrogen bonding than propanamides (target), but the latter may reduce metabolic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.